4-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S2/c1-20-14-6-4-12(5-7-14)17(19)18-16(13-8-10-21-11-13)15-3-2-9-22-15/h2-11,16H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNLGWWTWGXAQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C2=CSC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide typically involves the following steps:
Formation of the thiophen-2-yl(thiophen-3-yl)methyl intermediate: This can be achieved by reacting thiophene derivatives under suitable conditions.
Coupling with 4-methoxybenzoyl chloride: The intermediate is then coupled with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing thiophene moieties exhibit promising anticancer properties. The unique structure of 4-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide allows for interaction with multiple biological targets, potentially inhibiting cancer cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiophene-based compounds showed selective cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Thiophene derivatives have shown efficacy against a range of pathogens, including bacteria and fungi.
Data Table: Antimicrobial Activity of Thiophene Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
These findings suggest that the compound could be developed into a new class of antimicrobial agents .
Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups enable further chemical modifications.
Synthetic Route Example:
The compound can undergo various reactions such as nucleophilic substitutions and cyclizations to yield novel compounds with enhanced biological activities. For instance, it has been used in the synthesis of benzothiophene derivatives through cyclization reactions .
Conductive Polymers
Thiophene-containing compounds are known for their electrical conductivity and are thus utilized in the development of conductive polymers.
Research Insight:
A study highlighted the incorporation of thiophene derivatives into polymer matrices to enhance their electrical properties, making them suitable for applications in organic electronics such as OLEDs (Organic Light Emitting Diodes) and solar cells .
Mechanism of Action
The mechanism of action of 4-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The methoxy group and the thiophene rings play a crucial role in binding to these targets, which may include enzymes or receptors. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of thiophene substitution significantly impacts physicochemical and biological properties:
- N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-3-yl)benzamide hydrochloride (5b) () has a single thiophen-3-yl group, whereas the target compound incorporates both thiophen-2-yl and thiophen-3-yl moieties.
- N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide () replaces one thiophene with a morpholine ring, introducing hydrogen-bonding capabilities. The morpholine-thiophene dihedral angle (63.54°) contrasts with the target compound’s bis-thiophene geometry, which may adopt a more planar conformation for improved receptor binding .
Pharmacological Activity
- [11C]4-Methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide () demonstrates high selectivity for δ-subunit-containing GABAA receptors and brain penetrance. The imidazopyridine core in this analogue differs from the target compound’s bis-thiophene group, suggesting divergent pharmacological profiles. The target’s bis-thiophene structure may prioritize interactions with other CNS targets, such as ion channels or monoamine transporters .
Heterocyclic Variations
Furan and Pyridine Analogues
- N-(4-(2-Aminocyclopropyl)phenyl)-3-(furan-3-yl)benzamide hydrochloride (3b) () replaces thiophene with furan, reducing electron density and sulfur-mediated interactions. Furan’s lower aromaticity may decrease stability compared to thiophene-containing analogues .
- N-(4-(2-Aminocyclopropyl)phenyl)-4-(pyridin-4-yl)benzamide hydrochloride (6a) () introduces a pyridine ring, which is electron-deficient and capable of hydrogen bonding. Pyridine’s basic nitrogen may improve solubility but reduce blood-brain barrier penetration relative to thiophene .
Physicochemical Properties
- Melting Points : Hydrochloride salts (e.g., 5b) exhibit higher melting points (215–217°C) due to ionic interactions, whereas neutral benzamides like the target compound may have lower melting points .
- Spectral Data : The absence of C=O IR bands in triazole derivatives () contrasts with the target’s benzamide C=O stretch (~1663–1682 cm⁻¹), confirming structural differences .
Biological Activity
4-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C18H16N2O2S
- Molecular Weight : 324.4 g/mol
- IUPAC Name : this compound
- Canonical SMILES : O=C(NC1=CC=CS1)C2=CC=C(C=C2)OC
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of Benzamide Core : Reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.
- Amine Reaction : The acid chloride is then reacted with thiophene derivatives to introduce the thiophene moieties.
Antiviral Activity
Research has indicated that derivatives of benzamide, such as this compound, may exhibit antiviral properties. For instance, similar compounds have shown activity against Hepatitis B Virus (HBV) by increasing intracellular levels of APOBEC3G, an enzyme that inhibits viral replication .
Anticancer Activity
Several studies have demonstrated that compounds with similar structures exhibit potent anticancer activity. For example:
- In Vitro Studies : Compounds derived from benzamides have been tested against various cancer cell lines, showing IC50 values in the nanomolar range. Specifically, compounds with thiophene substitutions demonstrated significant antiproliferative effects against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values ranging from 45 to 74 nM .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | MCF-7 | 45–74 |
| Similar Benzamide Derivative | A549 | 25.72 ± 3.95 |
The proposed mechanism for the anticancer activity of these compounds includes:
- Topoisomerase Inhibition : Compounds have been shown to inhibit topoisomerases I and II, enzymes critical for DNA replication and transcription.
- Cell Cycle Arrest : These compounds can induce cell cycle arrest in the S phase, leading to apoptosis in cancer cells .
Case Study 1: Antiviral Efficacy
In a study evaluating the anti-HBV activity of a related benzamide derivative (IMB-0523), it was found to effectively inhibit both wild-type and drug-resistant strains of HBV in vitro and in vivo using a duck HBV model. This highlights the potential for similar compounds, including this compound, to serve as antiviral agents .
Case Study 2: Anticancer Properties
A study on a series of benzamide derivatives indicated that those containing thiophene rings exhibited enhanced cytotoxicity against multiple cancer cell lines. The structure–activity relationship analysis suggested that the presence of methoxy and thiophene groups significantly contributed to their biological efficacy .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 4-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
Formation of the benzamide core : React 4-methoxybenzoic acid with thionyl chloride (SOCl₂) to generate the acid chloride, followed by coupling with the amine precursor (thiophen-2-yl(thiophen-3-yl)methylamine) in anhydrous THF under reflux .
Optimization : Key parameters include solvent choice (e.g., THF for solubility), temperature (reflux at ~66°C), and catalysts (e.g., triethylamine for acid scavenging).
Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol improves yield (>75%) and purity .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at δ ~3.8 ppm, thiophene protons at δ 6.5–7.5 ppm) .
- X-ray Crystallography : Resolves structural ambiguities, such as disorder in the benzamide ring (observed in 50:50 occupancy for C2/C2A and C3/C3A positions) and hydrogen-bonding networks (N—H⋯O interactions along the [001] axis) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 341.46 for [M+H]⁺) .
Advanced Research Questions
Q. How can computational methods address discrepancies in binding affinity data for biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, the electron-rich thiophene rings may enhance π-π stacking with kinase active sites .
- Molecular Docking : Simulate interactions with targets (e.g., δ-subunit-containing GABAₐ receptors) using software like AutoDock Vina. Compare binding poses to explain variability in IC₅₀ values across assays .
Q. What structural features influence its mechanism of action in enzyme inhibition?
Methodological Answer:
- Thiophene Moieties : The 2- and 3-thiophenyl groups facilitate hydrophobic interactions with enzyme pockets (e.g., kinases), while their sulfur atoms may coordinate metal ions in catalytic sites .
- Benzamide Core : Acts as a hydrogen-bond acceptor via the carbonyl group, stabilizing interactions with residues like serine or lysine in active sites .
- Experimental Validation : Surface plasmon resonance (SPR) or fluorescence polarization assays quantify binding kinetics (e.g., Kd < 100 nM for δ-GABAₐ receptors) .
Q. How can crystallographic disorder in the benzamide ring affect structure-activity relationship (SAR) studies?
Methodological Answer:
- Disorder Analysis : In crystal structures, the benzamide ring may exhibit positional disorder (e.g., 50:50 occupancy for C2/C2A and C3/C3A). Refinement with SHELXL software (TWIN/BASF commands) models this disorder .
- Impact on SAR : Conformational flexibility from disorder may explain variable bioactivity. For example, dynamic binding modes could reduce selectivity in kinase inhibition .
Q. What strategies resolve contradictions in oxidation/reduction reactivity data?
Methodological Answer:
- Reaction Optimization : For oxidation (e.g., thiophene → sulfone), use hydrogen peroxide (H₂O₂) in acetic acid at 40°C. Monitor progress via TLC. For reduction (e.g., nitro to amine), employ Pd/C under H₂ .
- Controlled Studies : Compare solvent effects (e.g., DMF vs. THF) on reaction outcomes. Polar aprotic solvents stabilize intermediates, reducing side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
